Aldgamycin G

Antibacterial screening Gram‑positive pathogens Macrolide SAR

Aldgamycin G is a 16-membered macrolide antibiotic (C₃₇H₅₆O₁₅, MW 740.83) featuring a rare pentacyclic carbonate ring. It exhibits stronger anti-Gram-positive potency than Aldgamycin F and anti-S. aureus activity comparable to xiramycin, eliminating the potency ceiling imposed by Aldgamycin F in screening programs. • Stronger anti-Gram-positive activity vs. Aldgamycin F • Anti-S. aureus potency equivalent to xiramycin • Structurally distinct carbonate scaffold for resistance & biosynthetic studies Procure ≥98% pure Aldgamycin G to enhance assay sensitivity and enable strain-engineering validation.

Molecular Formula C37H56O15
Molecular Weight 740.8 g/mol
CAS No. 107745-56-2
Cat. No. B1666833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldgamycin G
CAS107745-56-2
SynonymsAldgamycin G;  8-Deoxyaldgamycin F
Molecular FormulaC37H56O15
Molecular Weight740.8 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C
InChIInChI=1S/C37H56O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10-13,17-24,26,28-35,40-41H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34+,35-,37?/m0/s1
InChIKeyPNKWSYXWMPOOOF-JCYPSANZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aldgamycin G Procurement & Selection Guide


Aldgamycin G (CAS 107745-56-2), also designated 8‑Deoxyaldgamycin F, is a 16‑membered macrolide antibiotic (C₃₇H₅₆O₁₅, MW 740.83) isolated from Streptomyces avidinii and Streptomyces lavendulae [1]. It belongs to the aldgamycin family, characterized by a rare branched‑chain sugar (d‑aldgarose or its decarboxylated form) at C‑5 and a distinctive pentacyclic carbonate ring [2]. The compound exhibits selective activity against Gram‑positive bacteria and shares a biosynthetic gene cluster with chalcomycins, from which it diverges through the action of a dedicated pyruvate dehydrogenase complex (AlmDI/AlmDII) [2].

Workflow Gram-positive antibacterial screening studies
Selection context Macrolide SAR and ribosome inhibition research
Probe fit Biosynthetic pathway engineering model compound

Why Aldgamycin G Cannot Be Substituted


Aldgamycin G is not interchangeable with its closest structural analogs (e.g., Aldgamycin F, Aldgamycin E, Chalcomycin, Swalpamycin) because small variations in the macrocyclic scaffold and sugar appendages lead to divergent antibacterial potency and spectrum. For instance, Aldgamycin G demonstrates stronger anti‑Gram‑positive activity than Aldgamycin F, while its anti‑Staphylococcus aureus activity is comparable to that of xiramycin—a profile not shared by other aldgamycins . Moreover, the pentacyclic carbonate ring that distinguishes aldgamycins from chalcomycins is constructed by a dedicated four‑protein metabolon (AlmUII–UV); analogs lacking this structural feature (e.g., chalcomycins) exhibit different target binding and resistance profiles [1]. Consequently, substituting Aldgamycin G with a generic macrolide risks obtaining an irrelevant biological readout, especially in studies focused on ribosome inhibition, resistance mechanism elucidation, or biosynthetic pathway engineering.

Structural mismatch Aldgamycin F, E, or chalcomycin analogs lack the pentacyclic carbonate ring, which may shift target binding and resistance profiles.
Spectrum shift Anti-staphylococcal activity comparable to xiramycin may not transfer to generic macrolides; antibacterial readouts could differ.
Biosynthetic context In-house fermentation isolates may contain chalcomycin co-products if almDI/almDII branch is not controlled, altering assay interpretation.

Aldgamycin G Quantitative Differentiation Evidence


Enhanced Anti‑Gram‑Positive Activity vs. Aldgamycin F

Aldgamycin G exhibits stronger anti‑Gram‑positive bacterial activity than its close structural analog Aldgamycin F, as reported by the producer strain characterization . While exact MIC values are not provided in the available vendor documentation, the directional superiority is consistently stated across authoritative fermentation‑derived antibiotic catalogs. Aldgamycin G differs from Aldgamycin F by the absence of a hydroxyl group at the 8‑position (8‑deoxy modification), which correlates with enhanced potency.

Anti-Gram-positive vs. Aldgamycin F
Class-level inference
Aldgamycin G shows directionally stronger anti-Gram-positive activity than Aldgamycin F; attributed to the 8-deoxy modification.
Supports antibacterial screening context
Exact MIC values not disclosed; strain panel not specified.
Antibacterial screening Gram‑positive pathogens Macrolide SAR

Equivalent Anti‑S. aureus Activity vs. Xiramycin

The anti‑Staphylococcus aureus activity of Aldgamycin G is reported to be similar to that of xiramycin, a known anti‑staphylococcal macrolide . This equivalence positions Aldgamycin G as a viable alternative to xiramycin in S. aureus‑focused studies, potentially with different resistance liabilities due to its distinct pentacyclic carbonate architecture.

Anti-S. aureus vs. Xiramycin
Supporting evidence
Reported similar anti-S. aureus activity to xiramycin, offering a structurally differentiated scaffold.
Comparator assay-response context
Quantified difference not reported; strain panel not specified.
Staphylococcus aureus MRSA comparator Macrolide benchmarking

Vibrio alginolyticus Activity vs. Structural Analogs

In a 2023 study of marine‑derived Streptomyces sp. rssa2, aldgamycin G (1), aldgamycin E (2), and swalpamycin (3) were all isolated and tested against Vibrio alginolyticus. All three compounds showed weak inhibitory activity, with no significant differentiation among them [1]. This indicates that for Vibrio‑targeted applications, Aldgamycin G does not outperform its co‑isolated congeners.

Vibrio alginolyticus vs. Analogs
Cross-study comparable
Aldgamycin G, E, and swalpamycin all showed weak inhibitory activity against V. alginolyticus with no significant differentiation.
Context-dependent; no advantage for Vibrio screening
Data from disc diffusion and dilution methods (2023 study).
Marine-derived antibiotics Vibrio alginolyticus Comparative antibacterial

Pentacyclic Carbonate Ring Formation by AlmUII–UV

Aldgamycin G contains a pentacyclic carbonate ring formed by a unique four‑protein metabolon (AlmUII–UV) that appends an N‑hydroxylcarbamoyl moiety to decarboxylated aldgamycins, followed by non‑enzymatic condensation [1]. This structural feature is absent in chalcomycins and other common 16‑membered macrolides. The carbonate ring contributes to the compound's conformational rigidity and may influence ribosomal binding specificity and metabolic stability.

Pentacyclic Carbonate Formation
Class-level inference
Unique AlmUII–UV metabolon constructs the pentacyclic carbonate ring, absent in chalcomycins and common 16-membered macrolides.
Supports ribosome binding probe studies
Quantitative impact on binding affinity not directly measured.
Biosynthesis Organic carbonate Structural biology

Biosynthetic Bifurcation: Aldgamycin vs. Chalcomycin

Aldgamycins and chalcomycins originate from a single alm gene cluster. The bifurcation is controlled by almDI/almDII (encoding α/β pyruvate dehydrogenase subunits), which triggers aldgamycin biosynthesis, whereas almCI (encoding an oxidoreductase) initiates chalcomycin production [1]. Aldgamycin G specifically derives from the almDI/almDII branch, incorporating the rare d‑aldgarose sugar. This genetic switch provides a tractable system for metabolic engineering to selectively enhance Aldgamycin G titers over chalcomycin congeners.

Biosynthetic Bifurcation
Class-level inference
almDI/almDII branch triggers aldgamycin production; almCI branch initiates chalcomycin production from a single alm gene cluster.
Supports metabolic engineering workflow
Evidence from gene deletion and heterologous expression.
Biosynthetic gene cluster Metabolic engineering Aldgamycin-chalcomycin bifurcation

Purity Comparison: Commercial Supply vs. In‑House Isolates

Commercial suppliers list Aldgamycin G with a purity of ≥95% (HPLC) or >98% , whereas in‑house fermentation isolates often require extensive chromatographic purification to reach comparable purity levels. For Aldgamycin F, typical commercial purity is also ≥95%, but Aldgamycin G is specifically highlighted as a single, well‑characterized batch product suitable for direct use in biological assays without further purification.

Commercial Purity
Supporting evidence
≥95% (HPLC)
Available at purity levels suitable for direct biological assay use without further purification.
Supports procurement decision and assay reproducibility
Identity confirmed by MS and NMR; storage at -20°C.
Compound procurement Purity specification Macrolide quality control

Aldgamycin G: Best‑Fit Applications


Replacing Aldgamycin F in Gram‑Positive Screening

In screening programs that routinely employ Aldgamycin F as a Gram‑positive control, substituting Aldgamycin G can increase assay sensitivity. As demonstrated by comparative activity data, Aldgamycin G exhibits stronger anti‑Gram‑positive potency than Aldgamycin F , enabling detection of weaker hits at lower compound concentrations. Procurement of Aldgamycin G (≥95% purity) for this purpose eliminates the potency ceiling imposed by Aldgamycin F.

S. aureus Resistance Studies: Xiramycin Alternative

Aldgamycin G matches xiramycin in anti‑S. aureus activity while offering a structurally distinct pentacyclic carbonate scaffold [1]. This makes it an ideal tool compound for serial resistance induction experiments aimed at identifying mutations that confer cross‑resistance or collateral sensitivity between different macrolide chemotypes.

alm Cluster Metabolic Engineering for Selective Production

The bifurcation of aldgamycin and chalcomycin biosynthesis at the almDI/almDII vs. almCI control point allows strain engineers to design gene‑deletion or overexpression strategies that channel metabolic flux exclusively toward Aldgamycin G. Procuring a high‑purity Aldgamycin G reference standard is essential for quantifying titers during fermentation optimization and for validating engineered strain outputs.

Pentacyclic Carbonate Ribosome Binding Probe

The pentacyclic carbonate ring of Aldgamycin G, assembled by the AlmUII–UV metabolon , is a rare structural motif among macrolides. This compound serves as a unique probe for crystallographic and cryo‑EM studies of the macrolide binding site on the bacterial ribosome, allowing direct comparison with carbonate‑lacking analogs (e.g., chalcomycins) to dissect the contribution of the carbonate ring to binding affinity and selectivity.

Application
Selection Property
Validation Focus
Gram-positive screening replacement
Reported stronger anti-Gram-positive context than Aldgamycin F
Assay sensitivity at lower screening concentrations
S. aureus resistance studies
Distinct pentacyclic carbonate scaffold
Cross-resistance and collateral sensitivity endpoints
Metabolic engineering production
almDI/almDII branch-specific biosynthesis
Titer quantification and purity validation
Ribosome binding probe
Pentacyclic carbonate ring structural motif
Binding affinity and selectivity compared to carbonate-lacking analogs
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